molecular formula C22H18N8 B3986234 5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]

5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]

Cat. No. B3986234
M. Wt: 394.4 g/mol
InChI Key: XATMOZJXRJGSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole], commonly known as MPPT, is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPT is a heterocyclic compound that consists of two 1H-tetrazole rings linked by a phenylene group. This compound has been extensively studied for its unique properties and potential applications in various fields such as material science, electronics, and biomedical research.

Mechanism of Action

The mechanism of action of MPPT is not fully understood. However, it is believed that MPPT exerts its biological activities through the modulation of various cellular signaling pathways. For example, MPPT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of the p53 signaling pathway. MPPT has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPPT exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. MPPT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that MPPT exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPPT is its ease of synthesis and availability. MPPT can be synthesized using simple and inexpensive reagents and equipment. MPPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of MPPT is its poor solubility in water, which can limit its application in certain biological assays. MPPT can also exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the research on MPPT. One potential direction is the development of novel organic materials based on MPPT for various applications such as optoelectronics, energy storage, and sensing. Another potential direction is the investigation of the potential applications of MPPT as an anticancer agent, antimicrobial agent, and antioxidant in vivo. Further studies are also needed to elucidate the mechanism of action of MPPT and its potential interactions with other cellular signaling pathways.

Scientific Research Applications

MPPT has been extensively studied for its potential applications in various fields of scientific research. In the field of material science, MPPT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In the field of electronics, MPPT has been used as a dopant for the fabrication of organic field-effect transistors (OFETs) with improved performance. In the field of biomedical research, MPPT has been investigated for its potential applications as an anticancer agent, antimicrobial agent, and antioxidant.

properties

IUPAC Name

1-(2-methylphenyl)-5-[3-[1-(2-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N8/c1-15-8-3-5-12-19(15)29-21(23-25-27-29)17-10-7-11-18(14-17)22-24-26-28-30(22)20-13-6-4-9-16(20)2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATMOZJXRJGSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3=CC(=CC=C3)C4=NN=NN4C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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